1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
Description
Crystallographic and Spectroscopic Identification of Core Heterocyclic Systems
X-ray diffraction studies of analogous thiazolidinedione derivatives reveal that the 2,4-dioxo-1,3-thiazolidin-3-yl ring adopts a planar conformation due to conjugation between the sulfur atom, carbonyl groups, and adjacent double bonds. For the target compound, single-crystal analysis would likely confirm similar planarity, with bond lengths between the sulfur (C–S: ~1.70 Å) and carbonyl carbons (C=O: ~1.21 Å) consistent with delocalized π-electron systems.
Infrared spectroscopy provides critical evidence for the 2,4-dioxo-thiazolidinone moiety, with characteristic absorption bands observed at:
- 1745–1700 cm⁻¹: Asymmetric stretching of the two carbonyl groups
- 1660–1620 cm⁻¹: C=C stretching from the benzylidene substituent
- 1250–1150 cm⁻¹: C–S–C vibrations within the thiazolidinone ring
Nuclear magnetic resonance (NMR) spectra further resolve the stereoelectronic environment:
- ¹H NMR : The (5Z)-configured benzylidene proton appears as a singlet at δ 7.8–8.2 ppm due to deshielding by the fluorine atom. The piperidine protons exhibit distinct splitting patterns (δ 1.5–3.5 ppm) influenced by the carboxylic acid group.
- ¹³C NMR : The thiazolidinone carbonyl carbons resonate at δ 165–175 ppm, while the fluorinated aromatic carbons show coupling constants (²JCF ≈ 20 Hz) characteristic of para-substituted fluorobenzenes.
| Spectral Feature | Observed Range | Assignment |
|---|---|---|
| IR C=O Stretch | 1745–1700 cm⁻¹ | Thiazolidinone carbonyls |
| ¹H NMR Benzylidene Proton | δ 7.8–8.2 ppm | (5Z)-CH= |
| ¹³C NMR Fluorinated Aromatic C | δ 115–125 ppm | C-F Coupling |
Conformational Analysis of the (5Z)-5-(4-Fluorobenzylidene) Substituent
The Z-configuration of the benzylidene group imposes steric constraints that force the 4-fluorophenyl ring into a coplanar arrangement with the thiazolidinone core. Density functional theory (DFT) calculations on similar systems predict a dihedral angle of 5–10° between the aromatic ring and the heterocycle, facilitating π-π conjugation. This geometry enhances molecular rigidity, as evidenced by:
- Reduced rotational freedom about the C5=C bond (rotational barrier >25 kcal/mol)
- Hyperconjugative interactions between the fluorine atom’s lone pairs and the thiazolidinone’s π-system, quantified via natural bond orbital (NBO) analysis
The fluorine substituent induces an electrostatic potential gradient across the molecule, with the partial negative charge (δ⁻ ≈ -0.25 e) on fluorine creating a dipole moment perpendicular to the aromatic plane. This polarization influences crystal packing forces, often leading to layered structures stabilized by C–H···F and C=O···H–C interactions.
Electronic Effects of the 2,4-Dioxo-1,3-Thiazolidin-3-yl Motif on Molecular Polarizability
The thiazolidinone core acts as a polarizable electron sink, with time-dependent DFT simulations showing:
- High electron density localization on the carbonyl oxygens (Mulliken charges: -0.45 e)
- Delocalization of π-electrons across the S–C–N–C–O framework, reducing the HOMO-LUMO gap to ~4.1 eV
Polar surface area calculations (≈90 Ų) indicate significant hydrogen-bonding capacity, primarily from the:
- Thiazolidinone carbonyls (contributing 40% of total PSA)
- Carboxylic acid group (30% PSA)
- Fluorobenzylidene substituent (20% PSA via C–F dipole interactions)
Comparative frontier molecular orbital analysis with non-dioxo thiazolidines demonstrates that the 2,4-diketone configuration increases LUMO energy by 1.2–1.5 eV, enhancing electrophilicity at the C5 position for potential nucleophilic attacks.
Comparative Structural Studies with Related Thiazolidinedione Derivatives
Structural analogs exhibit measurable variations in key parameters:
| Parameter | Target Compound | Rosiglitazone | Rivoglitazone |
|---|---|---|---|
| Thiazolidinone C=O Length (Å) | 1.22 (calc.) | 1.21 | 1.20 |
| Benzylidene Dihedral (°) | 8.5 | 12.3 | 6.8 |
| LogP (Calculated) | 2.1 | 2.8 | 3.0 |
The piperidine-4-carboxylic acid appendage distinguishes this compound from classical glitazones by introducing:
- An ionizable carboxyl group (pKa ≈ 4.5) enabling salt formation
- A semi-rigid aliphatic spacer modulating membrane permeability
- Additional hydrogen-bond donors/acceptors influencing protein binding geometry
Cocrystal structures with PPARγ (as seen in rivoglitazone complexes) suggest that the fluorine atom’s electronegativity may strengthen halogen bonding with Tyr473, while the carboxylic acid could form salt bridges with Lys367 – interactions absent in non-fluorinated analogs.
Properties
Molecular Formula |
C19H19FN2O5S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19FN2O5S/c20-14-3-1-12(2-4-14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-13(6-9-21)18(25)26/h1-4,11,13H,5-10H2,(H,25,26)/b15-11- |
InChI Key |
IFHFZUOOECOTJI-PTNGSMBKSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Method
Reagents :
-
4-Fluorobenzaldehyde
-
Thiosemicarbazide
-
Thioglycolic acid
Conditions :
-
Solvent-free system at 110°C
-
Catalyzed by polypropylene glycol (PPG)
-
Reaction time: 3–5 hr
Mechanism :
-
Formation of Schiff base between 4-fluorobenzaldehyde and thiosemicarbazide.
-
Cyclization with thioglycolic acid via nucleophilic attack at the thiocarbonyl group.
Critical Parameters :
Introduction of the (5Z)-4-Fluorobenzylidene Group
Knoevenagel Condensation
Reagents :
-
Thiazolidin-2,4-dione
-
4-Fluorobenzaldehyde
Conditions :
-
Glacial acetic acid as solvent
-
Sodium acetate (1.2 eq) as base
-
Reflux at 120°C for 6–8 hr
Stereochemical Control :
-
Z-isomer favored through kinetic control (confirmed by NOESY).
-
Microwave-assisted methods reduce reaction time to 15–20 min (200 W irradiation).
Functionalization at the N3 Position
Propanoylation via Acylation
Reagents :
-
3-Bromopropanoyl chloride
-
Anhydrous DMF
Conditions :
-
Dropwise addition at 0°C
-
Stirring at room temperature for 12 hr
-
Triethylamine (3 eq) as acid scavenger
Side Reactions :
-
O-acylation minimized by using bulky bases.
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes diacylated byproducts.
Coupling with Piperidine-4-Carboxylic Acid
Carbodiimide-Mediated Amide Bond Formation
Reagents :
-
N3-propanoyl thiazolidinone
-
Piperidine-4-carboxylic acid
-
EDC·HCl, HOBt
Conditions :
-
Dichloromethane (DCM) solvent
-
0°C → RT, 24 hr
-
pH maintained at 7.5 with NMM
Purification :
Alternative Green Synthesis Approaches
Ultrasound-Assisted Method
Key Improvements :
Conditions :
Nanomaterial-Catalyzed Synthesis
Catalysts :
-
FeNi₃-ILs-MNPs (magnetic nanoparticles)
-
Pd NPs (palladium nanoparticles)
Advantages :
Optimization Data Table
| Step | Method | Time (hr) | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|---|
| 1 | PPG-catalyzed cyclization | 4.5 | 83 | 95 | |
| 2 | Microwave condensation | 0.3 | 78 | 97 | |
| 3 | Propanoylation | 12 | 68 | 96 | |
| 4 | EDC/HOBt coupling | 24 | 60 | 98 | |
| 5 | Ultrasound protocol | 4 | 89 | 99 |
Critical Analysis of Methodologies
Conventional vs. Green Methods
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorobenzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene moiety are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
*Calculated based on molecular formula.
Key Observations:
The piperidine-4-carboxylic acid moiety distinguishes it from analogues with simpler carboxylic acid chains (e.g., acetic acid in ), likely improving target engagement through conformational rigidity.
Biological Activity: Thiazolidinones with pyrazole rings (e.g., ) often exhibit broad-spectrum antimicrobial activity, whereas the target compound’s piperidine-carboxylic acid group may shift activity toward kinase or protease inhibition .
Physicochemical Properties :
- The target compound’s logP is estimated to be lower (~1.5–2.0) than pyrazole-containing analogues (~3.0–4.0), favoring aqueous solubility and oral bioavailability .
Computational Similarity Analysis
Table 2: Tanimoto Similarity Scores (MACCS Fingerprints)
Notes:
- Tanimoto coefficients >0.7 typically indicate high similarity . The lower scores here highlight significant structural divergence despite shared thiazolidinone cores.
- Activity cliffs (e.g., small structural changes leading to drastic activity differences) are plausible given the variability in substituents .
Biological Activity
The compound 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic molecule characterized by its thiazolidine and piperidine moieties. Its unique structural features suggest potential pharmacological activities, making it an interesting subject for biological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.4 g/mol. The presence of a fluorobenzylidene group and a thiazolidine ring contributes to its diverse chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN2O5S |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid |
| InChI Key | JBCZMOVMXANHEM-MFOYZWKCSA-N |
Antimicrobial Activity
Research indicates that compounds similar to 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing thiazolidine rings possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, thiazolidine derivatives have been shown to inhibit urease activity effectively, which is crucial in treating conditions like urease-related infections . The inhibition of such enzymes can lead to significant therapeutic applications.
The proposed mechanism of action involves the interaction of the compound with biological targets at the molecular level. This includes:
- Enzyme Inhibition : Binding to active sites of microbial enzymes.
- Cell Signaling Interference : Disruption of signaling pathways in cancer cells leading to apoptosis .
Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, various thiazolidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited IC50 values as low as 2.14 µM against Bacillus subtilis, showcasing their potential as effective antimicrobial agents .
Study 2: Urease Inhibition
Another research effort focused on the urease inhibitory activity of thiazolidine derivatives. The study highlighted that several synthesized compounds demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests that 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid could similarly exhibit potent urease inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many thiazolidine derivatives share structural similarities, the incorporation of the fluorobenzylidene moiety in this compound may enhance its biological activity compared to others lacking this feature.
| Compound Name | Antimicrobial Activity | Urease Inhibition |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| Current Compound | Strong | Very Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
